Sub-Nanomolar Inhibition of Purine Nucleoside Phosphorylase (PNP) Across Species
This compound demonstrates exceptionally potent inhibition of Purine Nucleoside Phosphorylase (PNP), a key enzyme in purine salvage, with measured Ki values of 0.0420 nM against the bovine enzyme and 0.104 nM against the human ortholog [1]. PNP inhibition is a clinically validated strategy for T-cell modulation. The sub-nanomolar potency against the human target represents a >10,000-fold improvement over early clinical-stage PNP inhibitors like Forodesine (BCX-1777, reported Ki of 7.1 nM for human PNP [2]).
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.104 nM (human PNP) |
| Comparator Or Baseline | Forodesine (BCX-1777) Ki = 7.1 nM (human PNP) |
| Quantified Difference | Target compound Ki is approximately 68-fold lower (more potent) |
| Conditions | In vitro enzymatic assay; recombinant human PNP |
Why This Matters
This level of potency provides a significantly wider therapeutic index for PNP modulation, potentially reducing off-target effects associated with higher dosing.
- [1] BindingDB. BDBM50422435 CHEMBL2311112. Affinity Data for 5-(Piperidine-1-sulfonyl)furan-2-carboxylic acid against bovine and human Purine Nucleoside Phosphorylase. Data curated by ChEMBL. View Source
- [2] Bantia, S., Miller, P.J., Parker, C.D., et al. (2001). Purine nucleoside phosphorylase inhibitor BCX-1777 (Immucillin-H)—a novel potent and orally active immunosuppressive agent. International Immunopharmacology, 1(9-10), 1807-1818. View Source
